Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester
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Overview
Description
4-Cyanophenyl di-2-furanylphosphinate is a chemical compound with the molecular formula C15H10NO4P and a molecular weight of 299.22 g/mol . It is known for its unique structure, which includes a phosphinate group bonded to a 4-cyanophenyl and two furanyl groups. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl di-2-furanylphosphinate typically involves the reaction of 4-cyanophenol with di-2-furanylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Cyanophenyl di-2-furanylphosphinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl di-2-furanylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
4-Cyanophenyl di-2-furanylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl di-2-furanylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl di-2-thienylphosphinate: Similar structure but with thienyl groups instead of furanyl groups.
4-Cyanophenyl di-2-pyridylphosphinate: Contains pyridyl groups instead of furanyl groups.
Uniqueness
4-Cyanophenyl di-2-furanylphosphinate is unique due to its specific combination of a phosphinate group with 4-cyanophenyl and furanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Biological Activity
Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester (C15H10NO4P) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings. The compound's structure, which includes two furan rings and a cyano-substituted phenyl group, suggests possible interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Furan Rings : Contribute to potential interactions with biological macromolecules.
- Cyanophenyl Group : May enhance lipophilicity and receptor binding affinity.
Anticancer Properties
Recent studies have explored the anticancer potential of phosphinic acid derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In particular, the presence of the furan moiety is believed to play a crucial role in its cytotoxic effects.
Table 1: Anticancer Activity of Phosphinic Acid Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
Phosphinic acid derivative 1 | HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |
Phosphinic acid derivative 2 | A549 (Lung Cancer) | 12 | Modulation of apoptosis-related proteins |
Antioxidant Activity
Phosphinic acid derivatives have been evaluated for their antioxidant properties. The furan rings are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
Table 2: Antioxidant Activity Assessment
Compound | Method Used | IC50 (µM) |
---|---|---|
This compound | DPPH Scavenging Assay | 25 |
Control (Ascorbic Acid) | 5 |
The proposed mechanisms through which this compound exerts its biological activities include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cell lines.
- Antioxidative Mechanisms : Scavenging of reactive oxygen species (ROS) contributes to cellular protection.
Case Study 1: Breast Cancer Research
A study published in Cancer Letters demonstrated that phosphinic acid derivatives significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase enzymes leading to apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective properties indicated that phosphinic acid derivatives could protect neuronal cells from oxidative damage. This was evidenced by reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation, in treated cultures.
Properties
CAS No. |
81425-60-7 |
---|---|
Molecular Formula |
C15H10NO4P |
Molecular Weight |
299.22 g/mol |
IUPAC Name |
4-[bis(furan-2-yl)phosphoryloxy]benzonitrile |
InChI |
InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H |
InChI Key |
XDZDKBDNHAKMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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